

Application Note: Vilsmeier-Haack Formylation of 5-Ethoxy-1,3-Benzodioxole

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Compound of Interest

Compound Name: *6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde*

CAS No.: 75889-50-8

Cat. No.: B1306413

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Abstract & Strategic Significance

This application note details the protocol for the regioselective formylation of 5-ethoxy-1,3-benzodioxole (also known as sesamol ethyl ether) to produce 6-ethoxy-1,3-benzodioxole-5-carbaldehyde (6-ethoxypiperonal).

The 1,3-benzodioxole moiety is a "privileged structure" in medicinal chemistry, serving as a core scaffold for isoquinoline alkaloids, podophyllotoxin analogs, and transient receptor potential (TRP) channel modulators. The introduction of a formyl group is a critical activation step, enabling subsequent Knoevenagel condensations, reductive aminations, or Henry reactions.

Key Technical Advantages

- **Regiocontrol:** The protocol exploits the synergistic directing effects of the ethoxy and methylenedioxy groups to exclusively target the C6 position, avoiding the sterically hindered C4 position.

- **Scalability:** The use of DMF as both reagent and solvent simplifies the reaction matrix, making it adaptable for gram-to-kilogram scale synthesis.
- **Cost-Efficiency:** Utilizes standard Vilsmeier-Haack reagents (POCl_3 , DMF) rather than expensive transition metal catalysts.

Mechanistic Insight & Regiochemistry

The reaction proceeds via the Vilsmeier-Haack mechanism, an electrophilic aromatic substitution (

).[1]

The Active Electrophile

The process begins with the formation of the Vilsmeier Reagent (chloromethyliminium salt) in situ by the reaction of Phosphorus Oxychloride (

) with

-Dimethylformamide (DMF).[2] This species is highly electrophilic but strictly requires anhydrous conditions to maintain stability.

Directing Group Analysis

The substrate, 5-ethoxy-1,3-benzodioxole, possesses two electron-donating groups (EDGs):

- **Ethoxy Group (-OEt) at C5:** A strong activator that directs ortho and para.
- **Methylenedioxy Bridge (-O-CH₂-O-) at C1/C3:** A moderate activator that directs ortho to the oxygen atoms (positions C4 and C7).

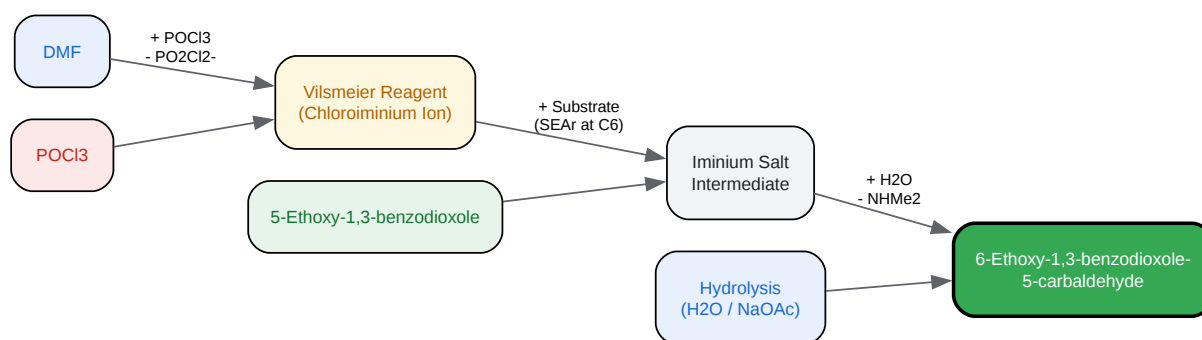
Regiochemical Outcome:

- **Position C6:** Located ortho to the strong ethoxy donor and para to the dioxole oxygen. This position is electronically activated and sterically accessible.
- **Position C4:** Located between the ethoxy group and the dioxole ring. While electronically activated, it suffers from significant steric strain ("buttressing effect"), rendering it kinetically

inaccessible.

Conclusion: The formyl group is introduced almost exclusively at C6, yielding 6-ethoxy-1,3-benzodioxole-5-carbaldehyde.

Mechanism Visualization



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Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation, highlighting the formation of the electrophilic chloroiminium species and subsequent hydrolysis.[3][4]

Experimental Protocol

Safety Warning:

is highly corrosive and reacts violently with water. Perform all operations in a fume hood. Wear chemical-resistant gloves and eye protection.

Materials & Stoichiometry

Component	Role	Equivalents (eq)	Notes
5-Ethoxy-1,3-benzodioxole	Substrate	1.0	Purify if dark/oxidized.
Phosphorus Oxychloride ()	Reagent	1.2 - 1.5	Freshly distilled preferred.
-Dimethylformamide (DMF)	Solvent/Reagent	5.0 - 10.0	Anhydrous (<0.05% water).
Sodium Acetate (NaOAc)	Buffer	3.0	For hydrolysis step.
Dichloromethane (DCM)	Extraction Solvent	-	HPLC Grade.

Step-by-Step Procedure

Phase 1: Generation of Vilsmeier Reagent

- Charge a dry 3-neck round-bottom flask (RBF) with anhydrous DMF (5.0 eq) under an inert atmosphere (or Ar).
- Cool the flask to 0°C using an ice/salt bath.
- Add (1.2 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes.
 - Critical Control Point: Maintain internal temperature to prevent thermal decomposition of the reagent.
- Stir the resulting pale yellow/orange solution at 0°C for 30 minutes.

Phase 2: Formylation 5. Dissolve 5-ethoxy-1,3-benzodioxole (1.0 eq) in a minimal amount of DMF (or add neat if liquid). 6. Add the substrate solution dropwise to the Vilsmeier reagent at 0°C. 7. Remove the ice bath and allow the mixture to warm to Room Temperature (RT). 8. Heat the reaction mixture to 70–80°C for 3–4 hours.

- Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear as a distinct spot with lower

than the starting material due to the polar aldehyde group.

Phase 3: Hydrolysis & Workup 9. Cool the reaction mixture to RT. 10. Pour the mixture slowly onto crushed ice (

5x reaction volume) with vigorous stirring. 11. Neutralize the acidic solution by adding a saturated aqueous solution of Sodium Acetate (NaOAc) or

until pH

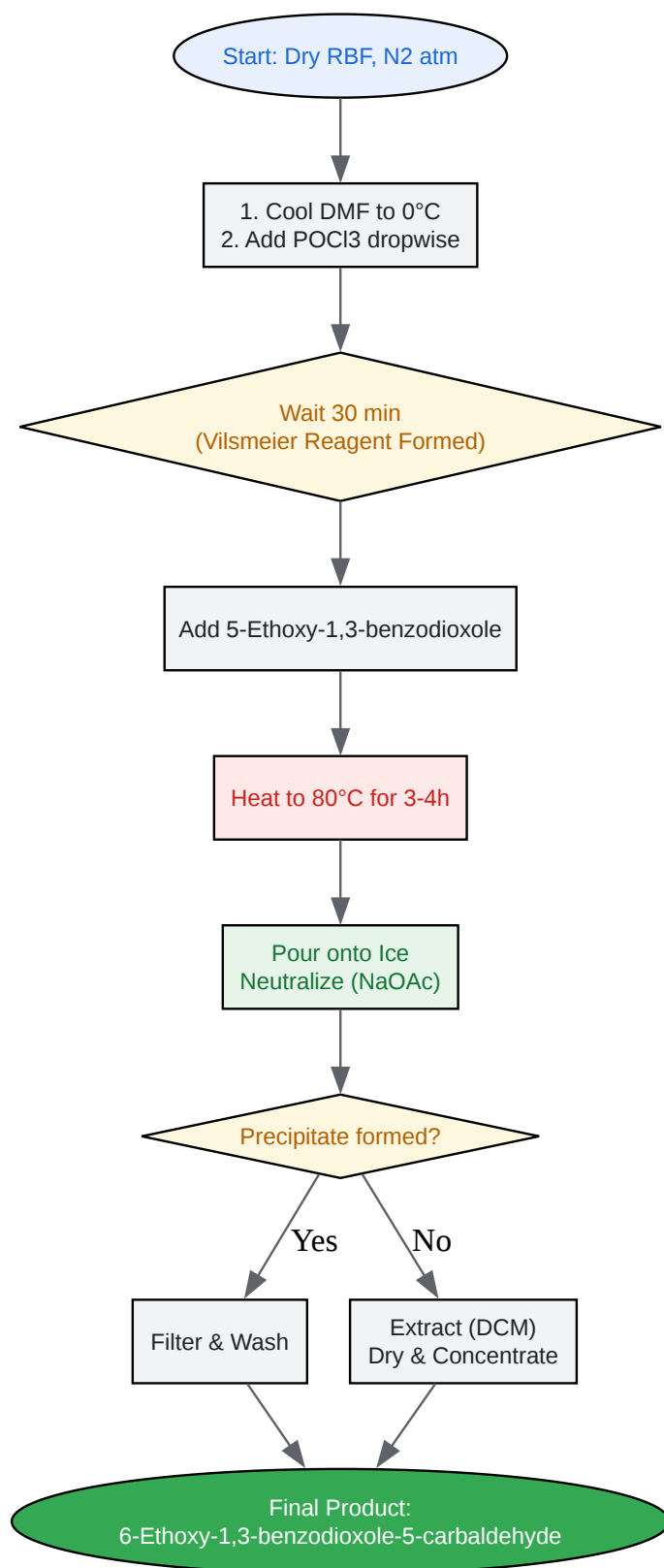
7–8.

- Observation: A precipitate (the crude aldehyde) should begin to form.^[1]
- Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

Phase 4: Isolation & Purification 13. If Solid: Filter the precipitate, wash with cold water, and dry under vacuum. 14. If Oil/Emulsion: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. 15. Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram



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Figure 2: Operational workflow for the synthesis, decision points for workup included.

Characterization & Expected Data

Successful synthesis is validated by the following spectral signatures:

- Appearance: Off-white to pale yellow crystalline solid.
- ¹H NMR (CDCl₃, 400 MHz):
 - ppm (s, 1H, -CHO): Distinctive aldehyde singlet.
 - ppm (s, 1H, Ar-H): Proton at C4 (para to aldehyde).
 - ppm (s, 1H, Ar-H): Proton at C7 (ortho to aldehyde).
 - ppm (s, 2H, -O-CH₂-O-): Methylenedioxy singlet.
 - ppm (q, 2H, -O-CH₂-CH₂-): Ethoxy methylene.
 - ppm (t, 3H, -O-CH₂-CH₃): Ethoxy methyl.
- IR Spectroscopy:
 - Strong absorption at (C=O stretch).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Moisture in DMF or reagents.	Distill DMF over or use molecular sieves. Ensure is not hydrolyzed.
No Reaction	Temperature too low.	Increase reaction temperature to 90°C. Benzodioxoles are deactivated relative to simple phenols.
Dark/Tar Products	Overheating or uncontrolled exotherm.	Control addition rate of . Ensure efficient stirring. Do not exceed 100°C.
Regioisomer Mix	Steric factors or impure substrate.	Check substrate purity. The C6 isomer is thermodynamically favored; ensure reaction time is sufficient.

References

- Vilsmeier-Haack Reaction Overview
 - Vilsmeier, A.; Haack, A. *Berichte der deutschen chemischen Gesellschaft* 1927, 60, 119–122.
 - Detailed mechanism and scope:
- Synthesis of Alkoxy-Benzodioxole Aldehydes (Analogous Protocols)
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 - Tsyganov, D.V.; et al. "4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde." *Molbank* 2023, 2023, M1676.[5][6]

- Regioselectivity in Benzodioxoles
 - Lange, J.; et al. "Regioselective Aminomethylations of Bicyclic Phenols." Tetrahedron Letters 1999. Discusses the directing effects in sesamol derivatives (C6 vs C4 selectivity).
- General Vilsmeier Protocol for Electron-Rich Arenes
 - BenchChem Technical Guide: "The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide."^[1]

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